molecular formula C14H10BrFO B1325430 2'-Bromo-2-(3-fluorophenyl)acetophenone CAS No. 898784-67-3

2'-Bromo-2-(3-fluorophenyl)acetophenone

Cat. No. B1325430
CAS RN: 898784-67-3
M. Wt: 293.13 g/mol
InChI Key: BRRUUDGMKKHTDB-UHFFFAOYSA-N
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Description

2’-Bromo-2-(3-fluorophenyl)acetophenone is an organobromine compound . It has a molecular weight of 293.14 and appears as a yellow oil .


Molecular Structure Analysis

The molecular formula of 2’-Bromo-2-(3-fluorophenyl)acetophenone is C14H10BrFO . The InChI code is 1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2 .


Physical And Chemical Properties Analysis

2’-Bromo-2-(3-fluorophenyl)acetophenone is a yellow oil . Its melting point is between 27-34°C . The compound has a density of 1.574 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis

“2’-Bromo-2-(3-fluorophenyl)acetophenone” can be used in organic synthesis as an intermediate for the formation of various derivatives. For example, bromoacetophenones are used in the formation of phenacyl derivatives which are important intermediates in organic chemistry .

Catalyst-Free Bromination

This compound may be used in catalyst-free bromination reactions, which are important for increasing the yield of brominated products. Such reactions are significant in the synthesis of various organic molecules .

Pharmaceutical Research

Bromoacetophenone derivatives are often used in pharmaceutical research as intermediates for drug synthesis. They can be involved in the synthesis of sulfonyl ureas, which are a class of antidiabetic drugs .

Educational Chemistry

In educational settings, such as junior college chemistry courses, bromoacetophenone derivatives can be used to teach students about organic synthesis and reaction optimization .

Analytical Chemistry

In analytical chemistry, these compounds can be used as standards or reagents in chromatographic analysis to determine the concentration of various substances .

Safety and Hazards

The compound causes severe skin burns and eye damage. It may also cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

properties

IUPAC Name

1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRUUDGMKKHTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642342
Record name 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-2-(3-fluorophenyl)acetophenone

CAS RN

898784-67-3
Record name 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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